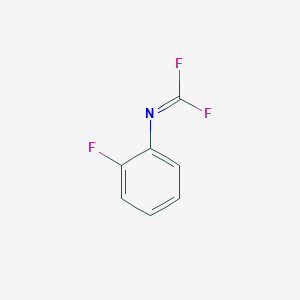
(2-Fluorophenyl)carbonimidoyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluorophenyl)carbonimidoyl is an organic compound that features a fluorine atom attached to a phenyl ring, which is further connected to a carbonimidoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluorophenyl)carbonimidoyl can be achieved through several methods. One common approach involves the reaction of 2-fluoroaniline with phosgene to form the corresponding isocyanate, which is then treated with a suitable reagent to yield the desired carbonimidoyl compound . Another method involves the use of 2-fluorobenzaldehyde as a starting material, which undergoes a series of reactions including condensation and reduction to form the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction environments to facilitate the formation of the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
(2-Fluorophenyl)carbonimidoyl undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom on the phenyl ring can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The carbonimidoyl group can participate in oxidation and reduction reactions, leading to the formation of different products.
Addition Reactions: The compound can undergo addition reactions with various reagents, resulting in the formation of new chemical bonds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong nucleophiles, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different carbonyl or amine compounds .
Scientific Research Applications
(2-Fluorophenyl)carbonimidoyl has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (2-Fluorophenyl)carbonimidoyl involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The carbonimidoyl group can form covalent bonds with nucleophiles, leading to the formation of new chemical entities .
Comparison with Similar Compounds
Similar Compounds
Phenylcarbonimidoyl: Lacks the fluorine atom, resulting in different reactivity and properties.
(2-Chlorophenyl)carbonimidoyl: Contains a chlorine atom instead of fluorine, leading to variations in chemical behavior and applications.
Uniqueness
(2-Fluorophenyl)carbonimidoyl is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
77897-06-4 |
|---|---|
Molecular Formula |
C7H4F3N |
Molecular Weight |
159.11 g/mol |
IUPAC Name |
1,1-difluoro-N-(2-fluorophenyl)methanimine |
InChI |
InChI=1S/C7H4F3N/c8-5-3-1-2-4-6(5)11-7(9)10/h1-4H |
InChI Key |
YUROJOXRTNADBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=C(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


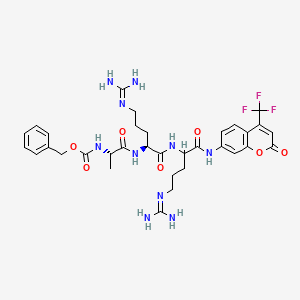
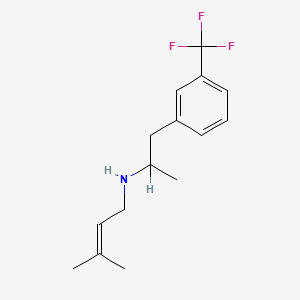
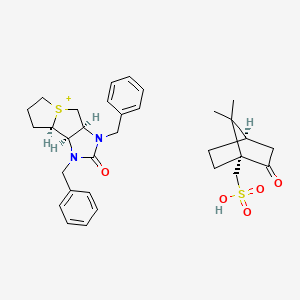
![3-(2-Deoxy-Beta-D-erythro-pentofuranosyl)-3,5-dihydropyrimido[1,2-a]purine-6,10-dione](/img/structure/B13406329.png)
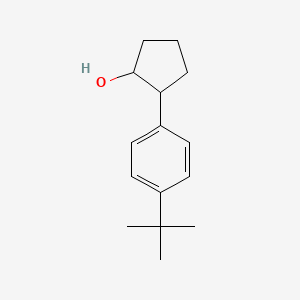
![(2E)-2-[(8S,9S,10R,13S,14S)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]propanoic acid](/img/structure/B13406349.png)

![(2R)-2,3,3,4-tetradeuterio-2-(dideuterioamino)-5-[(2,2-dimethylhydrazinyl)methylideneamino]pentanoic acid;dihydrochloride](/img/structure/B13406363.png)
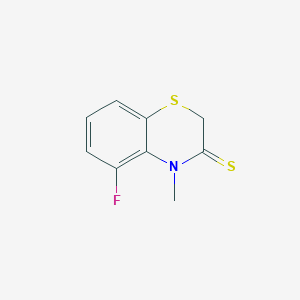
![methyl (2S)-2-[[(2S)-2-amino-2-phenylacetyl]amino]-2-phenylacetate](/img/structure/B13406380.png)



![2-Fluoroethyl 1-[(1r)-1-phenylethyl]-1h-imidazole-5-carboxylate](/img/structure/B13406404.png)
